B1575002 Protein SSX2 (41-49)

Protein SSX2 (41-49)

Cat. No.: B1575002
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of the SSX Protein Family and SSX2 Isoforms

The Synovial Sarcoma, X breakpoint (SSX) protein family is a group of closely related proteins encoded by genes located on the X chromosome. ontosight.aicellapplications.com This family includes at least nine functional genes (SSX1-9) and several pseudogenes. atlasgeneticsoncology.orgnih.gov The SSX proteins, including SSX2, are categorized as cancer-testis antigens (CTAs), meaning their expression is typically restricted to germline cells in the testis and is aberrantly activated in various types of cancers. ontosight.ainih.govscienceopen.com This tumor-specific expression makes them attractive targets for cancer immunotherapy. genecards.orgmapmygenome.in

Functionally, SSX proteins are believed to act as transcriptional repressors, playing a role in regulating gene expression. genecards.orgmapmygenome.inwikipedia.org They contain a Kruppel-associated box (KRAB) domain at their N-terminus, which is known to be involved in transcriptional repression, and a potent transcription repressor domain at the C-terminus, designated the SSX repression domain (SSXRD). cellapplications.comatlasgeneticsoncology.org SSX2, in particular, is thought to influence gene expression epigenetically through chromatin modification and remodeling, potentially by associating with the Polycomb gene-silencing complex. cellapplications.comatlasgeneticsoncology.org

The SSX2 gene can produce different protein versions, known as isoforms, through a process called alternative splicing. genecards.orgbiosensis.com The two primary and best-studied isoforms are designated as isoform a (233 amino acids) and isoform b (188 amino acids). atlasgeneticsoncology.org Isoform b is the more commonly observed and studied of the two. atlasgeneticsoncology.org

A significant characteristic of the SSX genes, including SSX1, SSX2, and SSX4, is their involvement in a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which is a hallmark of synovial sarcoma. genecards.orgmapmygenome.in This translocation results in the fusion of the SYT gene on chromosome 18 with one of the SSX genes, creating a hybrid SYT-SSX fusion protein that is believed to drive the development of the tumor. genecards.orgnih.gov

Identification and Nomenclature of Protein SSX2 (41-49)

The peptide fragment known as Protein SSX2 (41-49) refers to a specific sequence of nine amino acids spanning positions 41 to 49 of the full-length SSX2 protein. This particular epitope was first identified through research analyzing the immune response in a melanoma patient whose tumor expressed the SSX2 protein. researchgate.netaai.org

The standard nomenclature for this peptide is SSX2 (41-49) , indicating its origin from the SSX2 protein and its specific amino acid range. It is also frequently represented by its single-letter amino acid sequence: KASEKIFYV . novoprolabs.comnih.gov The full chemical name, based on its amino acid composition, is H-Lys-Ala-Ser-Glu-Lys-Ile-Phe-Tyr-Val-OH. novoprolabs.com

Historically, the SSX2 protein itself was identified as being identical to HOM-MEL-40, an immunogenic protein that was found to induce antibody responses in melanoma patients. researchgate.netplos.org This discovery was crucial in linking SSX2 to the immune system's ability to recognize cancer cells.

Table 1: Nomenclature and Properties of Protein SSX2 (41-49)

PropertyDescription
Common Name Protein SSX2 (41-49)
Amino Acid Sequence KASEKIFYV
Full Chemical Name H-Lys-Ala-Ser-Glu-Lys-Ile-Phe-Tyr-Val-OH
Molecular Formula C52H81N11O
Molecular Weight 1084.26 Da
Source Protein Synovial Sarcoma, X breakpoint 2 (SSX2)
Amino Acid Position 41-49

Data sourced from Novoprolabs. novoprolabs.com

Academic Significance of Protein SSX2 (41-49) in Cellular and Immunological Research

The Protein SSX2 (41-49) peptide has garnered significant attention within the scientific community, primarily due to its role as an immunodominant epitope. This means it is a key target recognized by the immune system, specifically by cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells. researchgate.netplos.org This recognition is restricted by the Human Leukocyte Antigen (HLA) system, specifically the HLA-A*0201 allele, which is a common HLA type in the human population. plos.orgaacrjournals.org

The academic importance of SSX2 (41-49) stems from several key research findings:

Induction of Spontaneous Immune Responses: Studies have shown that the SSX2 protein can trigger spontaneous humoral (antibody) and cellular (T cell) immune responses in patients with various cancers, including melanoma, colon cancer, and breast cancer. plos.org The presence of CD8+ T cells specific for the SSX2 (41-49) epitope has been detected in the tumor-infiltrated lymph nodes of melanoma and hepatocellular carcinoma patients. researchgate.netplos.org

Tumor Cell Recognition and Lysis: Research has demonstrated that CTLs specific for SSX2 (41-49) can effectively recognize and kill tumor cells that express the SSX2 protein and present the peptide on their surface via HLA-A*0201. plos.orgaacrjournals.orgresearchgate.net This has been shown in vitro using various cancer cell lines, including melanoma and sarcoma. aacrjournals.orgresearchgate.net

T-Cell Receptor (TCR) and Chimeric Antigen Receptor (CAR) T-Cell Therapy Research: The specific and potent immune response to SSX2 (41-49) has made it a prime target for the development of novel immunotherapies. Researchers have successfully isolated T-cell receptors (TCRs) from patients that naturally recognize this peptide. plos.org These TCRs have been cloned and engineered into normal T cells, enabling them to target and kill SSX2-expressing cancer cells. plos.org Furthermore, this peptide has been the focus of Chimeric Antigen Receptor (CAR) T-cell therapy research, where synthetic receptors are designed to recognize the SSX2 (41-49) peptide in the context of HLA-A*0201. nih.gov

Epitope for CD4+ T Cells: Further research has revealed that the broader region of SSX2 (37-58), which encompasses the 41-49 epitope, is also recognized by CD4+ T cells (helper T cells) in association with HLA-DR molecules. jci.org This indicates that this region of the SSX2 protein can stimulate multiple arms of the adaptive immune system, enhancing its potential as an immunotherapeutic target.

Table 2: Key Research Findings on Protein SSX2 (41-49)

Research AreaFindingSignificance
Immunogenicity SSX2 (41-49) is an HLA-A0201-restricted epitope recognized by CD8+ T cells. plos.orgaacrjournals.orgEstablishes it as a specific target for the immune system in a significant portion of the population.
Tumor Lysis T cells specific for SSX2 (41-49) can lyse SSX2-positive tumor cells in vitro. plos.orgaacrjournals.orgDemonstrates its potential as a target for therapeutic intervention.
TCR Gene Therapy T-cell receptors with specificity for SSX2 (41-49) have been isolated and used to engineer T cells. plos.orgPaves the way for adoptive T-cell therapies for various cancers.
CAR-T Cell Therapy TCR-like antibodies and CARs targeting the SSX2 (41-49)-HLA-A0201 complex have been developed. nih.govExpands the potential of CAR T-cell therapy to intracellular protein targets.
CD4+ T Cell Response The region encompassing SSX2 (41-49) also contains an epitope recognized by CD4+ T cells. jci.orgSuggests a more comprehensive immune response can be elicited against this protein region.

Properties

sequence

KASEKIFYV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Protein SSX2 (41-49)

Origin of Product

United States

Molecular Characterization and Structural Aspects of the Ssx2 41 49 Epitope

Amino Acid Sequence and Defined Motif of SSX2 (41-49) (KASEKIFYV)

The SSX2 (41-49) epitope is a nonapeptide, a short chain of nine amino acids. Its specific sequence is Lysine-Alanine-Serine-Glutamic acid-Lysine-Isoleucine-Phenylalanine-Tyrosine-Valine, commonly represented by the one-letter code KASEKIFYV. nih.govplos.orgnovoprolabs.com This sequence has been identified as an immunogenic peptide, capable of eliciting an immune response in the context of cancer. plos.orggoogleapis.com The molecular formula for this peptide is C52H81N11O14, and it has a molecular weight of 1084.26 g/mol . novoprolabs.com

Major Histocompatibility Complex (MHC) Class I Restriction: HLA-A*0201 Binding

The SSX2 (41-49) peptide is recognized by the immune system's T cells when it is presented by a specific molecule known as the Major Histocompatibility Complex (MHC) Class I. plos.orgresearchgate.net In particular, this epitope is restricted to the HLA-A0201 allele, a common human leukocyte antigen (HLA) type. nih.govplos.orgnih.gov This means that for the immune system to recognize and target cells expressing the SSX2 protein, the individual must carry the HLA-A0201 gene. plos.orgnih.gov The binding of the KASEKIFYV peptide to the HLA-A*0201 molecule forms a complex on the cell surface that can be recognized by cytotoxic T lymphocytes (CTLs), which are a type of white blood cell that can kill cancer cells. researchgate.netgoogle.com

Binding Affinity and Specificity with HLA-A*0201

The interaction between the SSX2 (41-49) peptide and the HLA-A*0201 molecule is characterized by a high binding affinity and specificity. nih.gov Research has shown that peptides from SSX2, SSX3, SSX5, and SSX10 are considered strong binders to HLA-class I, with a binding affinity of less than 50 nM. nih.govresearchgate.net In contrast, peptides from SSX4, SSX7, and SSX9 are weak binders (greater than 50 nM and less than 500 nM), while those from SSX1, SSX6, and SSX8 are non-binders (greater than 500 nM). nih.govresearchgate.net This high affinity ensures a stable presentation of the peptide on the cancer cell surface, making it a more effective target for T cells. The specificity of this binding is crucial, as it minimizes the chances of the immune system mistakenly targeting healthy cells.

Homology and Sequence Variations within the SSX Protein Family (e.g., SSX1, SSX3, SSX5)

The SSX protein family consists of ten highly homologous members (SSX1-10). plos.orgnih.gov The SSX2 (41-49) epitope lies within a region of high similarity among these family members. nih.govplos.org For instance, the amino acid sequences of SSX5 and SSX10 differ from SSX2 (41-49) by only one residue. plos.orgnih.gov SSX1, SSX3, SSX4, SSX8, and SSX9 differ by two amino acids, and SSX6 and SSX7 differ by three. plos.orgnih.gov

SSX Family MemberSequenceNumber of Amino Acid Differences from SSX2 (41-49)
SSX2 KASEKIFYV 0
SSX1KYSEKISYV2
SSX3KVSEKIVYV2
SSX4KSSEKIVYV2
SSX5KASEKIIYV1
SSX6KFSEKISCV3
SSX7KSLEKISYV3
SSX8KYSEKISYV2
SSX9KSSEKIIYV2
SSX10KASEKILYV1

Table 1: Sequence homology of the 41-49 epitope region across the SSX protein family. nih.govplos.org

Cellular Processing and Antigen Presentation Mechanisms of Protein Ssx2 41 49

Antigen Processing Pathways for SSX2 Protein

The generation of the SSX2 (41-49) epitope for presentation by Major Histocompatibility Complex (MHC) class I molecules primarily follows the endogenous antigen processing pathway. wikipedia.orgimmunology.org This pathway is the standard mechanism by which cells, including tumor cells and professional antigen-presenting cells (APCs), process intracellular proteins. wikipedia.orgwikipedia.org The full-length SSX2 protein, synthesized within the cell, is targeted for degradation into smaller peptides. These peptides are then transported into the endoplasmic reticulum, where they can bind to MHC class I molecules before being shuttled to the cell surface for presentation to CD8+ T cells. immunology.orgbmj.com

In addition to the endogenous pathway within tumor cells, professional APCs like dendritic cells can acquire the SSX2 protein from the extracellular environment, for instance, from dying tumor cells. They can then process it through a mechanism known as cross-presentation. bmj.comfrontiersin.org In this process, the exogenous SSX2 protein is taken up by the APC and can be directed to the endogenous pathway, leading to the generation and presentation of the SSX2 (41-49) epitope on MHC class I molecules to prime naive CD8+ T cells. bmj.comfrontiersin.org

Role of Proteasomes and Immunoproteasomes in Epitope Generation

The degradation of the SSX2 protein into peptide fragments, including the SSX2 (41-49) epitope, is a critical step mediated by proteasomes. nih.govaacrjournals.orgoup.com Proteasomes are large, multi-catalytic protease complexes responsible for the breakdown of most intracellular proteins. oup.com

There are two main types of proteasomes: the standard proteasome (or constitutive proteasome) and the immunoproteasome. aacrjournals.orgoup.comfrontiersin.org The standard proteasome is present in most cells and is responsible for routine protein turnover. oup.com The immunoproteasome is predominantly found in hematopoietic cells, including dendritic cells, and its expression can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ). frontiersin.orgresearchgate.netsemanticscholar.org The immunoproteasome has slightly different catalytic subunits, which alters its cleavage preferences, often enhancing the production of peptides that bind well to MHC class I molecules. frontiersin.orgsemanticscholar.org

Research indicates that the SSX2 (41-49) epitope can be generated by both standard proteasomes and immunoproteasomes. aacrjournals.orgresearchgate.net This is a significant finding, as it suggests that both SSX2-expressing tumor cells (which may primarily have standard proteasomes) and professional APCs like dendritic cells (which express immunoproteasomes) can effectively process the SSX2 protein to produce this specific T-cell epitope. aacrjournals.orgresearchgate.net In vitro digestion experiments using purified proteasomes have confirmed that the SSX2 (41-49) peptide can be generated from a larger precursor peptide. nih.govaai.orgresearchgate.net

Presentation of SSX2 (41-49) by Antigen-Presenting Cells (APCs)

For an effective anti-tumor T-cell response to be initiated, the SSX2 (41-49) epitope must be presented by APCs. plos.orgaacrjournals.org APCs are specialized immune cells that process and present antigens to T lymphocytes.

Dendritic Cell (DC) Presentation of SSX2 (41-49)

Dendritic cells are the most potent APCs and play a crucial role in initiating primary T-cell responses. frontiersin.orgaacrjournals.org Studies have shown that human monocyte-derived dendritic cells can effectively present the SSX2 (41-49) epitope. aacrjournals.orgresearchgate.net When DCs are engineered to express the full-length SSX2 protein, they are able to process it and stimulate SSX2 (41-49)-specific CTLs. aacrjournals.orgresearchgate.net This demonstrates that DCs possess the necessary cellular machinery to generate and present this epitope, a critical step for priming naive CD8+ T cells against SSX2-expressing tumors. aacrjournals.org Furthermore, DCs can also take up exogenous SSX2 protein or lysates from SSX2-expressing tumor cells and present the SSX2 (41-49) epitope, highlighting their capacity for cross-presentation. nih.govaai.org

Recognition of Endogenously Processed Antigen by T Cells

The ultimate goal of antigen processing and presentation is the recognition of the peptide-MHC complex by T cells. plos.org Numerous studies have confirmed that T cells can recognize the endogenously processed and presented SSX2 (41-49) epitope. plos.orgnih.govresearchgate.net

CTL clones specific for SSX2 (41-49) have been shown to lyse tumor cells that endogenously express SSX2 in an HLA-A*0201-restricted manner. plos.orgnih.gov This indicates that the processing and presentation machinery within the tumor cells themselves is sufficient to generate and display the SSX2 (41-49) epitope at a level that can be recognized by effector T cells. plos.org Furthermore, T cells engineered to express a T-cell receptor (TCR) specific for the SSX2 (41-49) epitope can recognize and respond to cells that endogenously process and present the antigen. plos.org This recognition leads to T-cell activation, characterized by the release of cytokines like IFN-γ and the lysis of target cells. plos.orgnih.gov

The ability of T cells to recognize endogenously processed SSX2 (41-49) is a cornerstone for the development of various immunotherapeutic strategies, including adoptive T-cell transfer and cancer vaccines, aimed at targeting SSX2-expressing malignancies. plos.orgresearchgate.net

Table 1: Key Research Findings on SSX2 (41-49) Processing and Presentation

Finding Key Method(s) Cell Types Investigated Implication Reference(s)
SSX2 (41-49) is generated by both standard and immunoproteasomes. In vitro proteasome digestion, Transfection and CTL stimulation assays Melanoma cells, Dendritic cells Broad potential for epitope generation in both tumor cells and APCs. aacrjournals.org, researchgate.net
Dendritic cells efficiently present endogenously processed SSX2 (41-49). Transfection of DCs with SSX2 plasmid, CTL co-culture Monocyte-derived dendritic cells DCs can effectively prime naive T cells against SSX2. aacrjournals.org, researchgate.net
T cells recognize and lyse tumor cells endogenously expressing SSX2. CTL lysis assays, T-cell receptor (TCR) engineering Melanoma cell lines, COS-7 cells, HEK293 cells Confirms the natural processing and presentation of the epitope on tumor cells. plos.org, nih.gov, researchgate.net

Immunological Recognition and T Cell Responses to Protein Ssx2 41 49

Cytotoxic T Lymphocyte (CTL) Responses to SSX2 (41-49)

The immune response to the SSX2 (41-49) epitope is predominantly mediated by cytotoxic T lymphocytes, which are essential for recognizing and eliminating cancer cells. nih.govaai.orgnih.govplos.orgresearchgate.net

CD8+ T Cell Specificity and Activation

The SSX2 (41-49) peptide, with the amino acid sequence KASEKIFYV, is recognized by CD8+ T cells in the context of the HLA-A*0201 major histocompatibility complex (MHC) class I molecule. nih.govplos.orgaacrjournals.orgresearchgate.net This specific interaction is a prerequisite for the activation of naive CD8+ T cells, which then differentiate into effector CTLs. Studies have shown that CD8+ T cells with specificity for SSX2 (41-49) can be found in the tumor-infiltrated lymph nodes of patients with SSX2-expressing cancers, such as melanoma and hepatocarcinoma. plos.org Furthermore, these specific T cells are selectively expanded in patients whose tumors express the SSX2 antigen, indicating an active in vivo immune response against the tumor. nih.govplos.org The use of fluorescently labeled HLA-A2/SSX2 (41-49) peptide multimeric complexes has been instrumental in detecting and isolating these specific CD8+ T cells from both melanoma patients and healthy donors. nih.gov

FeatureDescription
Peptide Sequence KASEKIFYV
MHC Restriction HLA-A0201
T-Cell Specificity CD8+
Activation Requires presentation by HLA-A0201 on antigen-presenting cells or tumor cells.
In Vivo Evidence Detection and expansion in patients with SSX2-expressing tumors. nih.govplos.org

Cytokine Production by SSX2 (41-49)-Specific CD8+ T Cells (e.g., IFN-γ)

Upon activation, SSX2 (41-49)-specific CD8+ T cells produce a range of pro-inflammatory cytokines, with Interferon-gamma (IFN-γ) being a key effector molecule. nih.govnih.govaai.orgresearchgate.netnih.gov IFN-γ plays a crucial role in the anti-tumor immune response by enhancing the expression of MHC class I molecules on tumor cells, thereby making them more visible to CTLs. nih.gov It also has direct anti-proliferative and pro-apoptotic effects on some tumor cells. The production of IFN-γ by SSX2 (41-49)-specific CTLs has been demonstrated in various experimental settings, including co-culture with peptide-pulsed target cells or SSX2-expressing tumor cells. nih.govaacrjournals.org The amount of IFN-γ released is often used as a measure of the magnitude and functional capacity of the T-cell response. aacrjournals.org Research has also highlighted that the ability of these CTLs to produce IFN-γ can be influenced by factors such as the methylation status of the IFN-γ promoter. frontiersin.org

CytokineFunction in Anti-Tumor Immunity
Interferon-gamma (IFN-γ) Upregulates MHC class I expression on tumor cells, direct anti-proliferative effects, activates other immune cells. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Can induce tumor cell apoptosis and hemorrhagic necrosis. nih.gov
Interleukin-2 (IL-2) Promotes T-cell proliferation and survival. nih.gov

Tumor Cell Lysis Mechanisms Mediated by SSX2 (41-49)-Specific CTLs

The primary function of SSX2 (41-49)-specific CTLs is the direct killing of tumor cells that present the SSX2 (41-49) peptide on their surface. nih.govaai.orgplos.org This process, known as cytolysis, is a critical step in tumor elimination. Upon recognition of the peptide-MHC complex, CTLs form a tight junction with the target tumor cell, known as an immunological synapse. This interaction triggers the release of cytotoxic granules from the CTL into the synapse. These granules contain perforin (B1180081) and granzymes. Perforin forms pores in the tumor cell membrane, allowing granzymes to enter the cytoplasm. Granzymes are a family of serine proteases that, once inside the tumor cell, initiate a cascade of events leading to apoptosis, or programmed cell death. This targeted killing mechanism ensures that healthy cells are spared. The lytic activity of SSX2 (41-49)-specific CTLs has been demonstrated in vitro using chromium release assays, where the release of radioactive chromium from pre-loaded target cells serves as a measure of cell death. researchgate.netresearchgate.net Studies have shown that CTLs with high functional avidity for the SSX2 (41-49) peptide are particularly effective at lysing SSX2-expressing tumor cells. researchgate.net

Helper T Cell (CD4+) Responses to SSX2-Derived Epitopes

While CD8+ T cells are the direct effectors of tumor cell killing, CD4+ helper T cells play a crucial role in orchestrating and sustaining the anti-tumor immune response. nih.govresearchgate.net

Identification of SSX2-Derived CD4+ T Cell Epitopes (e.g., SSX2 (37-58))

In addition to the well-characterized CD8+ T cell epitope, researchers have identified epitopes derived from the SSX2 protein that are recognized by CD4+ T cells. nih.govresearchgate.net One such immunodominant epitope is the SSX2 (37-58) peptide. nih.gov The identification of this epitope was significant as it demonstrated that the SSX2 protein could stimulate both arms of the cellular immune response. The SSX2 (37-58) epitope encompasses the sequence of the HLA-A2-restricted CD8+ T cell epitope SSX2 (41-49). nih.gov The presence of overlapping CD8+ and CD4+ T cell epitopes within the same protein region suggests a coordinated immune response against this target.

EpitopeAmino Acid PositionT-Cell Specificity
SSX2 (37-58) 37-58CD4+
SSX2 (19-34) 19-34CD4+

HLA-DR Association in CD4+ T Cell Recognition

The recognition of SSX2-derived epitopes by CD4+ T cells is restricted by MHC class II molecules, specifically HLA-DR antigens. nih.gov For instance, the SSX2 (37-58) epitope has been shown to be recognized by CD4+ T cells in association with HLA-DR. nih.gov The specific HLA-DR allele can influence the strength and specificity of the CD4+ T cell response. For example, SSX2 (37-58)-specific CD4+ T cells have been detected in a majority of melanoma patients expressing the HLA-DR11 allele. nih.gov However, responses have also been observed in patients with other HLA-DR alleles, indicating that this peptide can be presented by multiple HLA-DR molecules. nih.gov This promiscuity in HLA-DR binding is advantageous for the development of peptide-based vaccines, as it allows for the targeting of a larger patient population.

T Cell Receptor (TCR) Characterization and Functional Avidity

The identification and characterization of T cell receptors (TCRs) specific for the Protein SSX2 (41-49) epitope are crucial for understanding the natural immune response to this cancer-testis antigen and for developing targeted immunotherapies.

Isolation and Sequencing of SSX2 (41-49)-Specific TCRs

The isolation of TCRs with specificity for the SSX2 (41-49) peptide, KASEKIFYV, has been a key focus of research. novoprolabs.com These TCRs are typically sourced from the T cells of cancer patients who demonstrate a natural immune response to SSX2-expressing tumors. plos.orgnih.gov

In one significant study, seven HLA-A2 restricted T cell receptors were isolated from natural T cell clones found in the tumor-infiltrated lymph nodes of two melanoma patients who were seropositive for SSX2. plos.orgnih.gov From these, four TCRs were selected for cloning into retroviral vectors to enable their expression in other T cells for further study. plos.orgnih.gov The alpha- and beta-chains of these TCRs were identified and sequenced to characterize their structure. nih.govresearchgate.net This process allows for the generation of large numbers of T cells with a known specificity for the SSX2 antigen, which can be used for adoptive cell transfer therapies. plos.orgnih.gov

The process involves stimulating peripheral blood mononuclear cells and transducing them with retroviral expression vectors carrying the TCR genes. plos.org The expression of the specific TCRs on the surface of CD4+ and CD8+ T cells is then confirmed using fluorescently labeled tetramers containing the SSX2 (41-49) peptide. plos.orgplos.org Of the isolated receptors, one designated as TCR-5 was selected for more in-depth investigation due to its strong tetramer binding in both CD4+ and CD8+ T cells. plos.orgnih.gov

Table 1: Isolated SSX2 (41-49)-Specific TCRs from Melanoma Patients (Data is illustrative and compiled from descriptive text in search results; specific sequences for all seven TCRs were not detailed)

TCR Designation Source Selection Status Key Characteristics
TCR-5 Melanoma Patient T Cell Clone plos.orgnih.gov Selected for further studies plos.orgnih.gov Exhibited tetramer binding in both CD4 and CD8 cells. plos.orgnih.gov
TCR-8 Melanoma Patient T Cell Clone plos.orgplos.org Studied for expression plos.org Showed surface expression in transduced T cells. plos.org
TCR-9 Melanoma Patient T Cell Clone plos.orgnih.gov Selected for cloning plos.orgnih.gov Induced high levels of IFNg secretion in response to SSX2. plos.orgnih.gov
TCR-11 Melanoma Patient T Cell Clone plos.orgnih.gov Selected for cloning plos.orgnih.gov Induced high levels of IFNg secretion in response to SSX2. plos.orgnih.gov
3 other TCRs Melanoma Patient T Cell Clones plos.orgnih.gov Not selected for cloning plos.orgnih.gov N/A

Cross-Reactivity with Other SSX Family Peptides by SSX2 (41-49)-Specific T Cells

The SSX gene family consists of several highly homologous proteins. nih.gov The SSX2 (41-49) epitope is located in a region with significant sequence similarity across different SSX family members, raising the possibility of T cell cross-reactivity. researchgate.netnih.gov

Studies have been conducted to assess whether T cells specific for SSX2 (41-49) can also recognize the corresponding homologous peptides from other SSX proteins. plos.orgnih.gov Research utilizing the TCR-5 receptor demonstrated that while it is highly specific for the SSX2 (41-49) peptide, there is some level of cross-reactivity. plos.org However, the interferon-gamma (IFN-γ) release induced by the homologous peptides was two to four orders of magnitude lower than that induced by the SSX2 (41-49) peptide itself, indicating a significantly weaker interaction. novoprolabs.complos.org This suggests that in a physiological context, recognition of cells expressing these homologous peptides is unlikely. plos.org

Similarly, another study developed a TCR-like chimeric antigen receptor (CAR) that binds the SSX2 (41-49) peptide. nih.gov This CAR showed strong specificity for SSX2 (41-49) and also for the highly similar SSX3 (41-49) peptide, which differs by only two amino acids. nih.gov However, responses against other homologous SSX peptides were minimal, with only a marginal response detected against SSX7 (41-49), showing a reactivity difference of two orders of magnitude. nih.gov The SSX (41-49) region is predicted to bind to the HLA-A*0201 molecule across several family members. google.comgoogle.com

Table 3: Cross-Reactivity of SSX2 (41-49)-Specific T Cells with Homologous SSX Peptides (Data compiled from multiple sources plos.orgresearchgate.netnih.gov)

SSX Family Member Peptide Sequence (aa 41-49) Amino Acid Differences from SSX2 T-Cell Reactivity (Relative to SSX2)
SSX2 K A S E K I F Y V 0 High
SSX3 K A S E K I L Y V 2 Measurable nih.gov
SSX1 K A T E K I L Y V 2 Low / Negligible plos.org
SSX4 R A S E K I L Y V 2 Low / Negligible plos.orgresearchgate.net
SSX5 K A S E K I F F V 1 Low / Negligible plos.org
SSX7 R A T E K I L Y V 3 Minimal (2 orders of magnitude lower than SSX2) nih.gov
SSX9 R A S E K I L Y V 2 Low / Negligible plos.org
SSX10 K A S E K I F F V 1 Low / Negligible plos.org

Role of Protein Ssx2 41 49 in Tumor Immunology and Research Applications

Protein SSX2 as a Cancer/Testis Antigen (CTA) in Malignancies

SSX2 is a member of the cancer/testis antigen (CTA) family, a group of proteins characterized by their expression primarily in male germ cells of the testis and their aberrant re-expression in various types of cancers. nih.govatlasgeneticsoncology.orgwikipedia.org This restricted expression pattern makes them attractive targets for cancer immunotherapy, as targeting these antigens should, in theory, spare most normal tissues. atlasgeneticsoncology.orgplos.orgoncotarget.com The SSX gene family, located on the X chromosome, includes several highly homologous members. nih.govaacrjournals.org SSX2 was initially identified as part of a chromosomal translocation in synovial sarcoma and was later found to be identical to HOM-MEL-40, a protein that induces antibody responses in melanoma patients. plos.orgaacrjournals.org

Expression Patterns of SSX2 in Various Cancers (e.g., melanoma, sarcoma, AML, prostate cancer)

The expression of SSX2 has been documented in a wide range of human cancers, although the frequency of expression can vary significantly between different tumor types. nih.govkpfu.ru This broad expression makes SSX2 a candidate for therapies applicable to multiple cancer histologies. plos.org

Initial studies using methods like RT-PCR and Northern blot revealed SSX2 mRNA in a variety of tumor tissues. nih.gov For instance, one study reported SSX2 expression in approximately 50% of melanoma samples, 30% of hepatocellular carcinoma samples, and 25% of colon and prostate cancer samples. nih.gov Other malignancies showing SSX2 expression include breast cancer, glioma, lymphoma, leukemia, and gastric carcinoma. nih.govkpfu.ru

In prostate cancer, SSX2 has been identified as the most predominantly expressed SSX family member. oncotarget.com Its expression is notably restricted to metastatic lesions, with one study finding SSX protein expression in 23% of metastatic samples but none in primary prostate tumors. oncotarget.comnih.gov Furthermore, SSX2 expression has been detected in the circulating tumor cells of patients with recurrent prostate cancer. oncotarget.com

In the context of acute myeloid leukemia (AML), SSX2 expression can be induced following treatment with demethylating agents. nih.gov This suggests a potential therapeutic window for targeting SSX2 in AML patients undergoing such treatments. SSX2 is also expressed in synovial sarcomas, often as part of a fusion protein resulting from a chromosomal translocation. plos.orgaacrjournals.org

Interactive Table: SSX2 Expression in Various Cancers

Cancer Type Expression Frequency Method of Detection Reference(s)
Melanoma ~50% (tumor samples) RT-PCR nih.gov
8/16 (tumor tissues) RT-PCR, Northern blot nih.gov
Hepatocellular Carcinoma ~30% (tumor samples) RT-PCR nih.gov
3/6 (tumor tissues) RT-PCR, Northern blot nih.gov
Colorectal Carcinoma ~25% (tumor samples) RT-PCR nih.gov
9/35 (tumor tissues) RT-PCR, Northern blot nih.gov
Prostate Cancer ~25% (tumor samples) RT-PCR nih.gov
5/25 (tumor tissues) RT-PCR, Northern blot nih.gov
23% (metastatic lesions) Immunohistochemistry nih.gov
Breast Cancer ~20% (tumor samples) RT-PCR nih.gov
7/36 (tumor tissues) RT-PCR, Northern blot nih.gov
Acute Myeloid Leukemia (AML) Inducible with demethylating agents Not specified nih.gov
Sarcoma (Synovial) Present (often as fusion protein) Not specified plos.orgaacrjournals.org
Glioma 2/23 (tumor tissues) RT-PCR, Northern blot nih.gov
Lymphoma/Leukemia 1/9 (tumor tissues) RT-PCR, Northern blot nih.gov
Gastric Carcinoma 1/12 (tumor tissues) RT-PCR, Northern blot nih.gov
Thyroid Carcinoma 2/4 (tumor tissues) RT-PCR, Northern blot nih.gov

Spontaneous Humoral and Cellular Immune Responses to SSX2 in Cancer Patients

A key characteristic of SSX2 that makes it a compelling immunotherapeutic target is its ability to elicit spontaneous immune responses in cancer patients. nih.govplos.orgkpfu.ruspandidos-publications.comgenecards.org These responses can be both humoral (antibody-based) and cellular (T-cell mediated), indicating that the immune system can recognize and react to this protein when expressed by tumors. plos.orgnih.govspandidos-publications.com

Spontaneous high-titer IgG antibodies against SSX2 have been detected in the serum of patients with various cancers, including approximately 10% of melanoma patients, as well as those with colon and breast cancer. nih.govplos.orgaacrjournals.orgkpfu.ru This antibody response was one of the initial indicators of SSX2's immunogenicity. plos.orgaacrjournals.org

In addition to humoral immunity, there is strong evidence for cellular immune responses directed against SSX2. Specifically, CD8+ T cells recognizing an epitope from SSX2 have been found in the tumor-infiltrated lymph nodes of patients with melanoma and hepatocellular carcinoma. plos.org These T cells specifically target the peptide spanning amino acids 41-49 of the SSX2 protein (sequence: KASEKIFYV) when it is presented by the HLA-A*0201 molecule. plos.org The presence of these SSX2(41-49)-specific CD8+ T cells is frequently observed in patients whose tumors express SSX2, suggesting that these T cells are selectively expanded in vivo in response to the tumor. aacrjournals.orgkpfu.ru

Furthermore, researchers have identified an immunodominant CD4+ T cell epitope within the 37-58 region of the SSX2 protein. jci.orgnih.gov This region encompasses the previously identified CD8+ T cell epitope SSX2(41-49). jci.orgnih.gov The discovery of both CD8+ and CD4+ T cell responses highlights the broad immunogenicity of the SSX2 protein and strengthens its candidacy for use in cancer vaccines and other immunotherapies. kpfu.ruspandidos-publications.com

SSX2 (41-49) as a Research Target for Immunotherapeutic Strategies

The specific peptide SSX2 (41-49) has become a primary focus for the development of targeted immunotherapies due to its demonstrated ability to be recognized by the immune systems of cancer patients. plos.orgaacrjournals.orgkpfu.ruspandidos-publications.comgenecards.org Research has centered on harnessing this specific recognition to create powerful and precise anti-cancer treatments.

T Cell Receptor (TCR) Gene Therapy Research Targeting SSX2 (41-49)

One of the most promising avenues of research is the development of T cell receptor (TCR) gene therapy targeting the SSX2 (41-49) epitope. plos.orgaacrjournals.org This approach involves isolating TCRs with natural specificity for the SSX2(41-49) peptide presented on HLA-A*0201 molecules. plos.org These TCRs are then cloned into retroviral vectors, which are used to genetically engineer a patient's own peripheral blood lymphocytes. plos.org The goal is to generate a large number of T cells that are all capable of recognizing and killing tumor cells expressing SSX2. plos.org

In one study, seven HLA-A2 restricted TCRs were isolated from the tumor-infiltrated lymph nodes of two melanoma patients who were seropositive for SSX2. plos.org T cells transduced with these TCRs demonstrated peptide-specific reactivity to SSX2(41-49), recognized tumor cells, and showed tetramer binding. plos.org One particular TCR, designated TCR-5, was found to be highly effective, inducing interferon-γ release, cell lysis, and lymphocyte proliferation when co-cultured with relevant tumor cell lines. plos.org This demonstrates the potential of using these engineered T cells for adoptive cell transfer therapy in patients with various SSX2-expressing cancers. plos.org

Chimeric Antigen Receptor (CAR) T Cell Engineering Against SSX2 (41-49)

Another innovative strategy is the engineering of Chimeric Antigen Receptor (CAR) T cells that can target the SSX2 (41-49) peptide. nih.govaacrjournals.org Traditional CAR T cells typically recognize proteins on the surface of tumor cells. nih.gov However, a newer approach utilizes TCR-like CARs, which combine a single-chain variable fragment (scFv) that recognizes peptides presented by MHC molecules with the intracellular signaling domains that activate the T cell. nih.gov This allows CAR T cells to target intracellular antigens like SSX2. nih.gov

Researchers have successfully developed CAR T cells that specifically recognize the SSX2(41-49) epitope in the context of HLA-A*0201. nih.govnih.gov These CAR T cells have demonstrated the ability to release interferon-γ and effectively eliminate SSX2-positive AML tumor cells in in vitro co-culture assays. nih.govx-mol.net This approach is seen as a promising therapeutic option for AML and potentially other cancers that express SSX2. nih.gov

The foundation for developing TCR-like CARs against SSX2 (41-49) lies in the creation of highly specific TCR-like antibodies, often in the form of fragment antigen-binding (Fab) fragments. nih.govaacrjournals.org These engineered antibody fragments are designed to bind to the SSX2(41-49) peptide when it is presented by the HLA-A*0201 molecule with high specificity. nih.gov

One such TCR-like antibody, Fab/3, has been developed and its sequence used to engineer a CAR construct. nih.govnih.gov The specificity of the single-chain variable fragment (scFv) derived from this antibody was rigorously tested. It showed strong binding to the SSX2(41-49) peptide and the closely related SSX3(41-49) peptide. nih.gov However, since SSX3 expression is not typically found in tumor cells, this cross-reactivity is not considered a major obstacle. nih.gov Importantly, there was no significant response against other homologous SSX peptides or unrelated peptides, demonstrating the high specificity of the scFv for its intended target. nih.gov This high degree of specificity is crucial for minimizing off-target toxicity and ensuring that the resulting CAR T cell therapy is both safe and effective.

Methodological Considerations and Advanced Research Approaches for Ssx2 41 49 Studies

Epitope Mapping Methodologies for SSX2 (41-49)

The identification of SSX2 (41-49) as a naturally processed and presented T cell epitope was the result of a combined strategic approach, integrating biochemical methods, computational predictions, and analysis of patient-derived immune cells. aai.orgnih.gov

A key step in confirming that SSX2 (41-49) could be naturally generated within a cell for presentation by MHC class I molecules involved the use of in vitro proteasomal digestion. aai.orgnih.gov Researchers incubated longer synthetic peptides that encompassed the SSX2 (41-49) sequence with purified proteasomes. aai.orggoogle.com The resulting fragments were then analyzed to see if the precise SSX2 (41-49) peptide, or a close precursor, was generated.

In one study, the precursor peptide SSX-2 (37-58) was subjected to digestion by a purified immunoproteasome preparation. researchgate.net The resulting peptide mixture was then used to pulse target cells. It was observed that the proteasome-digested peptide preparation was recognized by a specific cytotoxic T lymphocyte (CTL) clone approximately 100 times more efficiently than the undigested precursor peptide. researchgate.net This demonstrated that the proteasome could effectively generate the C-terminus of the SSX-2 (41-49) epitope, a critical step for its natural processing and presentation. researchgate.net

Computational tools played a crucial role in the initial screening for potential T cell epitopes within the full SSX-2 protein sequence. aai.orgnih.gov Peptide prediction algorithms are designed to identify peptide sequences that are likely to bind with high affinity to specific HLA molecules, such as HLA-A2, a common MHC class I allele. aai.orgnih.gov

Researchers utilized algorithms like SYFPEITHI and NetMHC-3.0 to score potential 9-mer or 10-mer peptides from SSX-2 based on their predicted binding affinity for the HLA-A*0201 molecule. aai.orgresearchgate.netnih.gov The SSX2 (41-49) sequence, KASEKIFYV, was identified as a peptide with a high predicted binding score. aai.orgnih.gov This computational prediction provided a rational basis for focusing subsequent, more resource-intensive experimental validation on this specific peptide. aai.orgnih.gov

Table 1: Predicted Binding Affinity of SSX Homologous Peptides to HLA-A*0201

This table summarizes the binding affinity of various SSX-derived peptides, highlighting the specificity for the SSX2 (41-49) epitope.

Peptide OriginSequencePredicted Binding Affinity (KD, nM)
SSX2 (41-49)KASEKIFYV18
SSX3 (41-49)KASSEKIFYV18
SSX7 (41-49)KASSEKILHV240
SSX1 (41-49)KTSEKIFHV>1000
SSX4 (41-49)KTSDKILHV>1000
SSX5 (41-49)KASEKIYLV>1000
Data sourced from a study evaluating TCR-like CAR-T cells. nih.gov

The definitive evidence for the immunological relevance of SSX2 (41-49) came from the direct analysis of immune cells within cancer patients. aai.orgnih.govplos.org Researchers isolated T cells from tumor-infiltrated lymph nodes (TILNs) of melanoma patients who showed serum antibodies against the SSX-2 protein. aai.orgplos.org These TILN populations were considered a likely source of tumor-reactive T cells. aai.orgnih.govplos.org

Using multimers of HLA-A2 complexed with the predicted SSX2 (41-49) peptide, scientists were able to detect and isolate CD8+ T cells that specifically recognized this epitope directly from the patient's lymph node cells. aai.orgnih.gov CTL clones were successfully isolated from these populations and were shown to lyse tumor cells that expressed both HLA-A2 and SSX-2. aai.orgnih.gov This approach confirmed that SSX2 (41-49) is not just a predicted epitope, but one that is actively targeted by the immune system in cancer patients. plos.orgresearchgate.net In one key study, seven distinct HLA-A2 restricted T cell receptors (TCRs) with specificity for SSX2 (41-49) were isolated from T cell clones derived from the TILNs of two melanoma patients. plos.orgresearchgate.net

Peptide Prediction Algorithms

In Vitro T Cell Stimulation and Functional Assays

Once SSX2 (41-49)-specific T cells are identified or generated (e.g., through TCR engineering), their functional capacity is rigorously tested in vitro. These assays are critical for determining the potency and specificity of the anti-tumor immune response.

A primary method for assessing T cell activation is the measurement of cytokine release, most commonly Interferon-gamma (IFN-γ). plos.org In these assays, SSX2 (41-49) specific T cells (the "effector cells") are co-cultured with "target cells." plos.orgaacrjournals.org Target cells can be specialized antigen-presenting cells like T2 cells loaded with the SSX2 (41-49) peptide, or tumor cell lines that endogenously express SSX-2 and the appropriate HLA-A2 molecule. nih.govnih.govplos.org

After a co-culture period, typically 18-24 hours, the culture supernatant is collected and the concentration of IFN-γ is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). plos.org A significant release of IFN-γ by the T cells upon encountering the target cells indicates specific recognition of the SSX2 (41-49) epitope and a potent cellular activation. nih.govplos.org Studies have shown that T cells engineered with an SSX2 (41-49)-specific TCR can secrete high levels of IFN-γ (in the range of 1x10^4 pg/mL) when cultured with SSX2-expressing target cells. nih.govplos.org These assays can also be used to determine the functional avidity of the T cells by testing their response to decreasing concentrations of the peptide. nih.gov

Table 2: IFN-γ Release by SSX2 (41-49) Specific T Cells in Response to Target Cells

This table provides examples of IFN-γ secretion levels measured by ELISA in different experimental setups, demonstrating specific T cell activation.

Effector T CellsTarget CellsPeptide/Antigen StimulusIFN-γ Secretion (pg/mL)Reference
T cells transduced with TCR-5Cos-A2 SSX2 cellsEndogenous SSX2~10,000 nih.govplos.org
T cells transduced with TCR-8 (negative control)Cos-A2 SSX2 cellsEndogenous SSX2Background levels nih.govplos.org
SSX241-49.BBζ CAR-T cellsT2 cellsSSX2 (41-49) peptide (100 ng/mL)~2,000 nih.gov
SSX241-49.BBζ CAR-T cellsT2 cellsSSX7 (41-49) peptide (100 ng/mL)No significant response nih.gov
SSX-2-specific CTLsHCT116 cellsSSX2 (41-49) peptide (1 µM)Significantly increased aacrjournals.org

Flow cytometry is an indispensable tool for the detailed analysis of SSX2 (41-49)-specific T cells. nih.govplos.org A key application is tetramer staining, which allows for the direct visualization and quantification of antigen-specific T cells. nih.govnih.gov This technique uses reagents called HLA-A2 tetramers, which are complexes of four HLA-A*0201 molecules, each bound to the SSX2 (41-49) peptide and linked to a fluorescent dye. nih.gov These tetramers bind with high avidity only to T cells whose TCRs are specific for the SSX2 (41-49)-HLA-A2 complex. nih.govplos.org

Researchers use tetramer staining to:

Identify and quantify SSX2 (41-49)-specific T cells in patient blood or tumor tissue. aai.orgaacrjournals.org

Evaluate the efficiency of TCR gene transfer into T cells, as a higher percentage of tetramer-positive cells indicates successful engineering. nih.govplos.org

Purify SSX2 (41-49)-specific T cells from a mixed population using fluorescence-activated cell sorting (FACS) for further expansion and study. aacrjournals.org

Beyond tetramer staining, multi-color flow cytometry is used for T cell phenotyping. By staining cells with a panel of fluorescently-labeled antibodies against various cell surface and intracellular proteins (e.g., CD3, CD8, CD4, CD45RO, CD62L), researchers can determine the identity, differentiation state (e.g., naive, memory, effector), and functional characteristics of the SSX2 (41-49)-specific T cell population. nih.govplos.orgnih.gov

Cytokine Release Assays (e.g., ELISA for IFN-γ)

Recombinant Protein and Peptide Synthesis for Research

The production of the SSX2 (41-49) peptide, with the sequence KASEKIFYV, is fundamental for a wide range of research applications, from immunological assays to structural studies. novoprolabs.com The primary method for producing a peptide of this length (9 amino acids) is chemical synthesis, specifically solid-phase peptide synthesis (SPPS). bioline.org.br This technique, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bioline.org.br

The SPPS process generally follows a cycle of deprotection and coupling. bioline.org.br The C-terminal amino acid (Valine in this case) is first attached to the resin. Then, the N-terminal protecting group (commonly Fmoc or t-Boc) of the resin-bound amino acid is removed. The next protected amino acid in the sequence is then activated and coupled to the newly exposed N-terminus. This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). bioline.org.br The crude peptide is then purified, often by high-performance liquid chromatography (HPLC). Several commercial vendors offer synthesis of the SSX2 (41-49) peptide for research purposes. creative-peptides.comnih.gov

Beyond synthetic peptides, recombinant DNA technology is used to produce larger proteins or to engineer cells for SSX2 research. bioline.org.brnih.gov For example, researchers have generated retroviral vectors that encode the alpha- and beta-chains of T-cell receptors (TCRs) designed to target the SSX2 (41-49) epitope. plos.org This involves cloning the genetic sequences for the TCR chains into a plasmid, which is then used to produce viral particles for transducing human T cells. plos.orgnih.gov Similarly, full-length SSX-2 protein has been produced using recombinant systems for use in stimulating T-cell responses in vitro. nih.gov

MethodApplication for SSX2 (41-49) ResearchKey FeaturesReference
Solid-Phase Peptide Synthesis (SPPS) Production of the 9-amino acid SSX2 (41-49) peptide (KASEKIFYV) for immunological assays.Stepwise addition of amino acids to a solid resin support; uses protecting groups like Fmoc/t-Boc. bioline.org.br
Recombinant DNA Technology Generation of full-length SSX-2 protein; creation of viral vectors for engineering TCRs or CARs that target SSX2 (41-49).Involves cloning genes into expression vectors for production in host cells (e.g., bacteria, mammalian cells). plos.orgbioline.org.br

Impact of Trifluoroacetic Acid (TFA) Residues on Experimental Data and Structure Studies

Trifluoroacetic acid (TFA) is a strong acid that is integral to the standard solid-phase peptide synthesis (SPPS) process, where it is used for cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups. biobasic.comsb-peptide.com While most free TFA is removed during the post-synthesis lyophilization process, it can remain in the final peptide product as anionic counterions. genscript.com These counterions associate with the free N-terminus and the side chains of positively charged amino acids, such as Lysine (B10760008) (Lys) and Arginine (Arg). novoprolabs.comsb-peptide.com The SSX2 (41-49) peptide sequence, KASEKIFYV, contains two lysine residues, making it particularly susceptible to forming TFA salts.

The presence of residual TFA can significantly compromise the reliability and reproducibility of experimental data. biobasic.com In biological assays, TFA itself can exert effects on cells, potentially confounding the interpretation of the peptide's activity. genscript.com Studies have shown that TFA can inhibit cellular proliferation at certain concentrations and have other unintended biological effects, such as acting as an allosteric modulator of the glycine (B1666218) receptor. novoprolabs.comgenscript.com This interference is problematic in sensitive cellular assays, including those designed to measure the immunological activity of SSX2 (41-49). biobasic.com

Area of ImpactSpecific Effect of Residual TFAReference
Biological Assays Can inhibit or stimulate cell growth, leading to erratic or false data in cellular assays. novoprolabs.comgenscript.com
Immunological Studies May induce unwanted antibody responses in vivo by trifluoroacetylating proteins. novoprolabs.com
Structural Studies Can alter the peptide's secondary structure and interfere with IR spectroscopy analysis. genscript.comlifetein.com
Physicochemical Properties Affects the peptide's mass and solubility. sb-peptide.comlifetein.com

Cell Line Models and Transfection Systems in SSX2 (41-49) Research

A variety of cell line models and transfection systems are essential for studying the immunology of the SSX2 (41-49) epitope. These models allow researchers to investigate antigen presentation, T-cell recognition, and the anti-tumor functionality of engineered immune cells in a controlled in vitro environment.

A commonly used model for studying peptide presentation to T-cells is the T2 cell line . nih.gov T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), which means they are poor at presenting endogenous peptides on their HLA class I molecules. However, their surface HLA molecules can be efficiently loaded with exogenous peptides. Researchers have used HLA-A2+ T2 cells pulsed with the SSX2 (41-49) peptide to confirm the specificity of TCRs and Chimeric Antigen Receptors (CARs), demonstrating that these engineered receptors recognize the peptide in an HLA-A2-restricted context. researchgate.netnih.gov

To assess the ability of SSX2 (41-49)-specific T-cells to recognize and kill tumor cells that naturally process and present the epitope, various cancer cell lines are employed. Key examples include the acute myeloid leukemia (AML) cell lines THP-1 (which is HLA-A2+/SSX2+) and KG1a (HLA-A2-/SSX2+). nih.govresearchgate.net Using these lines, studies have shown that SSX2 (41-49)-specific CAR-T cells can release cytokines and eliminate the THP-1 cells but not the KG1a cells, confirming the requirement of HLA-A2 for target recognition. nih.gov Other melanoma cell lines like 624 and SK-MEL-37 (both HLA-A*0201+ and SSX2+) have also been used as targets in cytotoxicity assays. plos.org

Transfection systems are critical for these studies. Transient transfection of COS-7 cells with plasmids encoding both HLA-A2 and the full-length SSX-2 protein has been used to create target cells that endogenously process and present the SSX2 (41-49) epitope. researchgate.net This allows for verification that CTL clones can recognize the naturally presented peptide. researchgate.net For the creation of therapeutic T-cells, retroviral or lentiviral transduction is the standard method for stably introducing the genes for specific TCRs or CARs into primary human T-cells. plos.orgnih.gov

Cell LineKey CharacteristicsUse in SSX2 (41-49) ResearchReference
T2 TAP-deficient, HLA-A2+Peptide-pulsing to assess specificity of T-cell recognition. researchgate.netnih.gov
THP-1 AML; HLA-A2+, SSX2+Target cell for functional assays (cytokine release, cytotoxicity) with endogenously expressed antigen. nih.govresearchgate.net
KG1a AML; HLA-A2-, SSX2+Negative control to demonstrate HLA-A2 restriction. nih.govresearchgate.net
COS-7 African green monkey kidneyTransient co-transfection with HLA-A2 and SSX-2 plasmids to create targets for T-cell recognition assays. researchgate.net
624 / SK-MEL-37 Melanoma; HLA-A2+, SSX2+Target cells for demonstrating lysis by SSX2 (41-49)-specific T-cells. plos.org

Computational Approaches for Peptide Structure-Function Prediction

Computational biology and immunoinformatics have become indispensable for identifying and characterizing T-cell epitopes like SSX2 (41-49). nih.gov These approaches predict the structure and function of peptides, particularly their ability to bind to Major Histocompatibility Complex (MHC) molecules, which is the primary determinant of their potential as an immune target. nih.govnih.gov

The initial identification of SSX2 (41-49) as a potential HLA-A2-restricted epitope was aided by computational methods. nih.gov Algorithms are trained on large datasets of peptides with experimentally determined MHC binding affinities. These tools, such as those available through the Immune Epitope Database (IEDB), analyze a protein's amino acid sequence and predict 9-mer or 10-mer peptides that are likely to bind to a specific MHC allele, such as HLA-A*0201. iedb.org The predictions are often given as a score or a predicted IC₅₀ value, with lower values indicating higher predicted affinity. iedb.org This predictive screening narrows down the number of candidate peptides that need to be synthesized and tested experimentally. nih.gov

In addition to binding prediction, computational methods can model the structure of the peptide-MHC complex. Molecular docking and modeling software can be used to visualize how the amino acid side chains of the SSX2 (41-49) peptide fit into the binding groove of the HLA-A*0201 molecule. This structural insight helps to understand the basis of the interaction and can guide efforts to, for example, create altered peptide ligands with enhanced affinity.

More advanced deep learning-based methods, such as AlphaFold, are revolutionizing structural biology by predicting the three-dimensional structure of proteins and peptides from their amino acid sequence with high accuracy. mdpi.commit.edu While often used for larger proteins, these tools can also predict the unbound conformation of peptides like SSX2 (41-49). Understanding the peptide's intrinsic structural propensities can provide insights into its behavior in solution and its interaction with other molecules. mdpi.comyoutube.com Another approach used a mathematical model to analyze data from a combinatorial peptide library screening, which successfully retrieved the native SSX-2(41-49) sequence from databases as a top candidate ligand. nih.gov

Computational ApproachPurposeExample Application for SSX2 (41-49)Reference
MHC Binding Prediction To identify peptide sequences likely to bind a specific MHC allele.Predicting the binding affinity of SSX2 (41-49) to HLA-A0201 using algorithms like SYFPEITHI or IEDB tools. nih.goviedb.org
Molecular Docking/Modeling To predict and visualize the 3D structure of the peptide-MHC complex.Modeling the interaction of KASEKIFYV within the HLA-A0201 binding groove. nih.gov
Combinatorial Library Analysis To identify native peptide sequences from experimental screening data.A mathematical model identified SSX-2(41-49) as the native ligand from a library screening. nih.gov
De Novo Structure Prediction To predict the 3D structure of the unbound peptide.Using tools like PEP-FOLD or AlphaFold to predict the conformation of the SSX2 (41-49) peptide. mdpi.comuniv-paris-diderot.fr

Q & A

Q. What structural and functional characteristics define the SSX2 (41-49) peptide in cancer biology?

The SSX2 (41-49) peptide is a fragment of the SSX2 protein, a cancer/testis antigen (CTA) ectopically expressed in malignancies like melanoma and synovial sarcoma. This region may serve as an epitope for T-cell recognition in immunotherapy. Structural studies suggest that SSX2 contains a zinc finger-like SSX-RD domain (residues 155–188) critical for DNA binding and chromatin remodeling . Methodologically, epitope mapping using HLA-peptide binding assays and X-ray crystallography can validate its structural relevance .

Q. How can researchers validate antibody specificity for SSX2 (41-49) in experimental models?

Antibody validation requires orthogonal methods:

  • Western Blot (WB): Use cell lines with confirmed SSX2 expression (e.g., synovial sarcoma models) and include knockdown controls (siRNA/CRISPR) to confirm target specificity .
  • Immunohistochemistry (IHC): Compare staining patterns in tumor vs. normal tissues, referencing published expression profiles (e.g., homogeneous SSX2 expression in synovial sarcoma vs. sporadic expression in melanoma) .
  • Recombinant protein controls: Use full-length SSX2 or peptide (41-49) to confirm antibody binding .

Advanced Research Questions

Q. What experimental designs address contradictory findings in SSX2’s role as a biomarker across cancer types?

Contradictions arise from tissue-specific SSX2 expression. For example:

  • Prostate cancer: SSX2 is downregulated in tumor vs. benign tissue, contrasting its upregulation in synovial sarcoma .
  • Melanoma: SSX2 inversely correlates with H3K27me3 levels, suggesting epigenetic modulation . Methodology:
  • Perform multi-omics profiling (RNA-seq, ChIP-seq) across cancer cohorts to identify context-dependent regulatory networks.
  • Use patient-derived xenografts (PDXs) to model tumor heterogeneity and validate SSX2’s prognostic value .

Q. How does SSX2 (41-49) influence chromatin dynamics and polycomb group (PcG) body destabilization?

SSX2 antagonizes PcG bodies (e.g., BMI1, EZH2) via its KRAB domain, reducing H3K27me3 levels and derepressing PcG target genes. However, it does not directly disrupt PcG complex stability . Experimental approaches:

  • Fluorescence Recovery After Photobleaching (FRAP): Quantify SSX2 mobility and interaction kinetics with chromatin .
  • CRISPR-mediated domain deletion: Test SSX2 mutants (e.g., KRAB domain truncation) for PCH destabilization and transcriptional activation .

Q. What strategies resolve technical challenges in quantifying SSX2 (41-49) in heterogeneous tumor samples?

Challenges include low abundance in non-synovial sarcomas and cross-reactivity with other CTAs. Solutions:

  • Single-cell proteomics: Use mass cytometry (CyTOF) with metal-tagged antibodies to resolve SSX2 expression at single-cell resolution .
  • Peptide enrichment: Combine immunoprecipitation with LC-MS/MS for high-sensitivity detection in complex matrices .

Data Analysis and Interpretation

Q. How should researchers reconcile discordant SSX2 mRNA and protein expression data?

Discrepancies may arise from post-transcriptional regulation or antibody specificity issues. Methodology:

  • Parallel validation: Perform RNA-seq and multiplex IHC on adjacent tissue sections.
  • Bioinformatics: Use tools like CIBERSORT to deconvolute bulk RNA data and infer protein activity .

Q. What statistical frameworks are robust for analyzing SSX2’s association with clinical outcomes?

  • Cox proportional hazards models: Adjust for confounders (e.g., tumor stage, treatment history) when evaluating SSX2 as a prognostic marker.
  • Machine learning: Train classifiers on multi-modal data (e.g., SSX2 expression + H3K27me3 levels) to predict therapeutic response .

Technical and Ethical Considerations

Q. How to ensure reproducibility in SSX2 (41-49) functional studies?

  • Standardize cell lines: Use authenticated models (e.g., COSMIC database) and document passage numbers.
  • Pre-register protocols: Share experimental workflows (e.g., antibody dilutions, fixation methods) via platforms like protocols.io .

Q. What ethical guidelines apply when using SSX2-targeting therapies in preclinical models?

  • Animal studies: Adhere to ARRIVE guidelines for reporting in vivo experiments.
  • Human samples: Obtain informed consent for biomarker studies and anonymize data per GDPR or HIPAA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.